N-(1,3-diphenylpropan-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-diphenylpropan-2-yl)formamide is an organic compound with the molecular formula C₁₆H₁₇NO It is characterized by a formamide group attached to a 1,3-diphenylpropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-diphenylpropan-2-yl)formamide typically involves the reaction of 1,3-diphenylpropan-2-one with formamide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the protection of the keto group in 1,3-diphenylpropan-2-one using dioxolane, followed by the reaction with formamide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-diphenylpropan-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(1,3-diphenylpropan-2-yl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-diphenylpropan-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The 1,3-diphenylpropan-2-yl moiety may also interact with hydrophobic regions of target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-diphenylpropan-2-yl)benzenamine
- N-(1,3-diphenylpropan-2-yl)-4,5-dihydro-1,3-oxazol-2-amine
- Benzamide, N-[2-phenyl-1-(phenylmethyl)ethyl]-
Uniqueness
N-(1,3-diphenylpropan-2-yl)formamide is unique due to its specific structural arrangement and the presence of both formamide and diphenylpropan-2-yl groups
Properties
CAS No. |
788-09-0 |
---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(1,3-diphenylpropan-2-yl)formamide |
InChI |
InChI=1S/C16H17NO/c18-13-17-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H,17,18) |
InChI Key |
KOFWTKQQQJTHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.